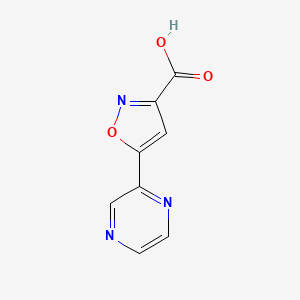

5-(2-Pyrazinyl)isoxazole-3-carboxylic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-pyrazin-2-yl-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O3/c12-8(13)5-3-7(14-11-5)6-4-9-1-2-10-6/h1-4H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGEIAXHZEBTDSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=CC(=NO2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201255749 | |

| Record name | 3-Isoxazolecarboxylic acid, 5-(2-pyrazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201255749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375064-55-3 | |

| Record name | 3-Isoxazolecarboxylic acid, 5-(2-pyrazinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1375064-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Isoxazolecarboxylic acid, 5-(2-pyrazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201255749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Exploration of Biological Activities of 5 2 Pyrazinyl Isoxazole 3 Carboxylic Acid Analogues in Research Models

Enzyme Inhibition Studies and Mechanistic Research

Inhibition of Bacterial Serine Acetyltransferase (BSAT)

The biosynthesis of L-cysteine is crucial for the tolerance of many bacteria to antibacterial treatments and for establishing persistent infections. As this pathway is absent in mammals, its components are attractive targets for novel antibacterial agents. One of the key enzymes in this pathway is serine acetyltransferase (SAT).

In a study aimed at identifying inhibitors of Salmonella typhimurium serine acetyltransferase (SAT), a series of substituted (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids were investigated. The research began with the virtual screening of an in-house library of compounds, which led to the identification of several structurally unrelated hit derivatives. Subsequent medicinal chemistry efforts focused on molecules structurally related to one of the initial hits, leading to the synthesis and testing of a set of derivatives to establish a preliminary structure-activity relationship and improve inhibitory potency. nih.govnih.gov

The findings indicated that these isoxazole (B147169) derivatives could inhibit SAT, with potency being influenced by the substituents on the phenylamino (B1219803) group attached to the oxazole (B20620) ring. mdpi.com For instance, the introduction of electron-withdrawing groups at specific positions on the phenyl ring was explored to enhance the inhibitory activity. While the research demonstrated several-fold improvement in inhibitory potency compared to the initial hit compound, the most promising compounds did not show interference with bacterial growth in a Gram-negative model organism, suggesting the need for further optimization. nih.gov

Table 1: Examples of (2-Aminooxazol-4-yl)isoxazole-3-carboxylic Acid Derivatives Studied as BSAT Inhibitors mdpi.com

| Compound | R Group on Phenylamino Moiety |

| 5-(2-(phenylamino)oxazol-4-yl)isoxazole-3-carboxylic acid | H |

| 5-(2-((3,5-dichlorophenyl)amino)oxazol-4-yl)isoxazole-3-carboxylic acid | 3,5-dichloro |

| 5-(2-((4-fluorophenyl)amino)oxazol-4-yl)isoxazole-3-carboxylic acid | 4-fluoro |

| 5-(2-((3,5-dimethylphenyl)amino)oxazol-4-yl)isoxazole-3-carboxylic acid | 3,5-dimethyl |

Casein Kinase 1 (CK1) Inhibition Investigations

Casein Kinase 1 (CK1) is a family of serine/threonine-specific protein kinases that play a role in various cellular processes. The CK1δ isoform, in particular, has been identified as a potential therapeutic target. Research has been conducted on 3,4-diaryl-isoxazole-based compounds as inhibitors of CK1. nih.gov

One study reported on the modification of a 3,4-diaryl-isoxazole-based CK1 inhibitor by introducing chiral pyrrolidine (B122466) scaffolds to develop potent and selective inhibitors. The design of these analogues was driven by structure-based drug design, extending the pharmacophore of the lead structure towards the ribose pocket of the ATP binding site. nih.gov X-ray crystallographic analysis of ligand-CK1δ complexes confirmed the intended binding mode of these 3,4-diaryl-isoxazole inhibitors. nih.gov An interesting finding from this research was the spontaneous Pictet-Spengler cyclization of the original compounds with trace amounts of formaldehyde (B43269) during co-crystallization, which resulted in the formation of highly potent new ligands. nih.govnih.gov

An isoxazole-based derivative was identified as a nanomolar inhibitor of both CK1δ and CK1ε. frontiersin.org This compound was derived from a p38α kinase inhibitor, highlighting a strategy of modifying existing kinase inhibitors to target CK1. frontiersin.org The biological evaluation of these chiral pyrrolidine-modified isoxazoles in kinase and cellular assays showed that the scaffolds had significant effects on activity and selectivity. However, the absolute configuration of the chiral moieties had a limited effect on the inhibitory activity.

Leukotriene Biosynthesis Pathway Inhibition Research

Leukotrienes are pro-inflammatory mediators that are implicated in various inflammatory diseases. The biosynthesis of leukotrienes involves the enzyme 5-lipoxygenase (5-LOX) and the 5-lipoxygenase-activating protein (FLAP). A series of 4,5-diarylisoxazol-3-carboxylic acids have been synthesized and evaluated as inhibitors of leukotriene biosynthesis. nih.govnih.gov

These compounds were designed based on a previously identified isoxazole derivative. nih.gov The research identified potent inhibitors of cellular 5-LO product synthesis. nih.govnih.gov For example, two compounds emerged as particularly potent anti-inflammatory agents, with strong inhibitory activity against cellular 5-Lipoxygenase product synthesis, both showing an IC50 of 0.24 µM. nih.gov These compounds appear to target FLAP, as they showed weak inhibition of 5-LO itself (IC50 ≥ 8 µM). nih.gov

Docking studies and molecular dynamic simulations with 5-LO and FLAP provided insights into the potential binding modes of these inhibitors. nih.gov The findings suggest that these diaryl-isoxazol-3-carboxylic acids have the potential to be developed into effective anti-inflammatory drugs by inhibiting leukotriene biosynthesis. nih.gov

Table 2: Inhibition of Cellular 5-LO Product Synthesis by 4,5-Diarylisoxazol-3-carboxylic Acid Analogues nih.gov

| Compound | Description | IC50 (µM) |

| 39 | A 4,5-diaryl-isoxazole-3-carboxylic acid derivative | 0.24 |

| 40 | Another 4,5-diaryl-isoxazole-3-carboxylic acid derivative | 0.24 |

Studies on Cyclooxygenase (COX) Isoforms

Cyclooxygenase (COX) enzymes are key to the biosynthesis of prostaglandins (B1171923) and are major targets for non-steroidal anti-inflammatory drugs (NSAIDs). There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and plays a major role in inflammation.

Several studies have evaluated isoxazole derivatives as inhibitors of COX enzymes. In one study, a series of seventeen isoxazole-containing compounds were assessed for their inhibitory activity against COX-1 and COX-2. nih.gov The results showed that all the evaluated derivatives displayed moderate to potent activities. One compound, designated A13, was the most potent against both COX-1 and COX-2, with IC50 values of 64 nM and 13 nM, respectively, and a selectivity ratio of 4.63 for COX-2. Another compound, B2, was the most selective, with a selectivity ratio of 20.7. nih.gov

Another study investigated a different series of ten novel isoxazole derivatives. nih.gov These compounds also showed selectivity towards the COX-2 enzyme over COX-1. The most potent compound, C6, had an IC50 value of 0.55 µM for COX-2. Compounds C5 and C3 also demonstrated high potency with IC50 values of 0.85 µM and 0.93 µM, respectively. nih.gov In silico molecular docking studies were performed to understand the binding interactions between these compounds and the COX enzymes. nih.govnih.gov

Table 3: In vitro COX-1 and COX-2 Inhibitory Activity of Selected Isoxazole Derivatives nih.govnih.gov

| Compound | COX-1 IC50 | COX-2 IC50 | Selectivity Index (COX-1/COX-2) |

| A13 | 64 nM | 13 nM | 4.63 |

| B2 | - | - | 20.7 |

| C3 | - | 0.93 µM | 24.26 |

| C5 | - | 0.85 µM | 41.82 |

| C6 | - | 0.55 µM | 61.73 |

Phospholipase A2 (sPLA2) Inhibition Research

Secretory phospholipase A2 (sPLA2) is an enzyme that plays a significant role in various inflammatory diseases, including cancer. nih.gov Consequently, inhibitors of sPLA2 are being developed as potential therapeutic agents.

A series of new indole-containing isoxazole derivatives were synthesized and evaluated for their sPLA2 inhibitory activities. nih.gov All the synthesized compounds showed significant sPLA2 inhibition in both in vitro and in vivo studies, which was further supported by in silico studies. nih.gov Among the tested compounds, one derivative, designated 10o, exhibited potent sPLA2 inhibition activity that was comparable to or greater than that of the positive control, ursolic acid. nih.gov Further investigations revealed that this compound also demonstrated in vitro antiproliferative activity against MCF-7 breast and DU145 prostate cancer cells. nih.gov

In another study combining the PLA2 inhibitory activities of indoles and isoxazoles, a series of indole-containing isoxazole derivatives were investigated as sPLA2 inhibitors. One compound from this series showed sPLA2 inhibitory activity with an IC50 value of 10.23 μM in vitro. nih.gov

Table 4: sPLA2 Inhibitory Activity of an Indole-Containing Isoxazole Derivative nih.gov

| Compound | In vitro sPLA2 IC50 (µM) |

| 24 | 10.23 |

Glucosamine-6-phosphate Synthase (GlcN-6-P synthase) Inhibition Studies

Glucosamine-6-phosphate (GlcN-6-P) synthase is an enzyme that is a potential target for antimicrobial agents. bohrium.comnih.gov Molecular docking studies have been used to investigate the potential of isoxazole derivatives to inhibit this enzyme.

One study reported the synthesis of novel 3,5-disubstituted-4,5-dihydroisoxazole derivatives and evaluated their potential interaction with the binding pocket of GlcN-6-P synthase through molecular docking. researchgate.net The docking results for the generated conformers of the compounds within the binding pocket were found to be strongly proportional to their observed antibacterial activities. For one particular compound, the high-ranking binding energy of the generated conformer was -7.17 kcal/mol, indicating a favorable interaction with the enzyme's active site. researchgate.net These computational studies suggest that isoxazole derivatives have the potential to bind to and inhibit GlcN-6-P synthase, warranting further investigation with in vitro enzyme inhibition assays to confirm their activity. nih.govresearchgate.net

HIV-1 Integrase (IN) Inhibition Research

While direct studies on 5-(2-pyrazinyl)isoxazole-3-carboxylic acid as an HIV-1 integrase (IN) inhibitor are not prominently documented, the constituent chemical moieties suggest a potential for such activity. Research into HIV-1 IN inhibitors has identified various heterocyclic compounds capable of chelating the magnesium ions essential for the enzyme's catalytic activity. One major class of IN inhibitors is the diketo acids (DKAs) nih.govresearchgate.net. The carboxylic acid and the adjacent nitrogen and oxygen atoms in the isoxazole ring of the title compound could potentially mimic the spatial and electronic arrangement of the diketo acid functionality, allowing for interaction with the active site of the integrase enzyme.

Furthermore, studies on related heterocyclic systems provide circumstantial evidence. For instance, isoxazole sulfonamides have been shown to inhibit HIV-1 replication, albeit by targeting a host factor involved in viral gene expression rather than the integrase itself nih.gov. This highlights the general potential of isoxazole-containing compounds in anti-HIV research. Indole-2-carboxylic acid derivatives have also been identified as potent HIV-1 integrase strand transfer inhibitors, demonstrating the importance of the carboxylic acid moiety in binding to the enzyme's active site nih.gov. The pyrazine (B50134) ring, a common fragment in medicinal chemistry, is also found in various antiviral agents, and its inclusion in a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties.

Future research could explore the synthesis and evaluation of this compound and its analogues to determine if they can effectively function as bioisosteres of known diketo acid inhibitors of HIV-1 integrase.

Receptor Modulation Research (e.g., nAChR ligands)

Analogues of this compound have been investigated for their ability to modulate nicotinic acetylcholine (B1216132) receptors (nAChRs). The isoxazole ring, in particular, has been identified as a key pharmacophore in the design of nAChR ligands.

Research has demonstrated that a series of (isoxazole)methylene-1-azacyclic compounds exhibit a broad range of affinities for nAChRs, with some compounds showing high selectivity over muscarinic receptors acs.org. For instance, the compound (Z)-3-(4-methyl-5-isoxazolyl)methylene-1-azabicyclo[2.2.2]octane was found to have an IC50 of 3.2 nM for nAChRs acs.org. This indicates that the isoxazole moiety can effectively interact with the binding sites of these receptors.

Furthermore, isoxazole derivatives have been designed as isosteric analogues of epibatidine, a potent nAChR agonist nih.govlookchem.com. In one study, 2-(3-methyl-5-isoxazolyl)pyridine was identified as having a significant analgesic profile mediated through nicotinic receptors nih.govlookchem.com. More complex isoxazole ethers have also been synthesized and evaluated, with some compounds demonstrating full agonist activity at α4β2-nAChRs nih.gov. PNU-120596, a well-studied positive allosteric modulator (PAM) of α7 nAChRs, features an isoxazole ring, further highlighting the importance of this heterocycle in the development of nAChR modulators nih.gov.

The pyrazinyl group in this compound could serve to modify the electronic properties and binding interactions of the isoxazole pharmacophore, potentially leading to novel selectivity and activity profiles at different nAChR subtypes.

Table 1: Binding Affinity of Representative Isoxazole Analogues at Nicotinic Acetylcholine Receptors

| Compound | Receptor Subtype | Binding Affinity (IC50, nM) |

|---|---|---|

| (Z)-3-(4-methyl-5-isoxazolyl)methylene-1-azabicyclo[2.2.2]octane | nAChRs (general) | 3.2 |

| Cyclopentylcarbamate 38 | α4β2-nAChR | 13.1 |

Wnt/β-Catenin Signaling Pathway Activation Studies

The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its modulation by small molecules is of significant interest in therapeutic research. While many compounds are investigated for their inhibitory effects on this pathway in the context of cancer, there is also a need for activators in areas such as regenerative medicine.

Research has shown that isoxazole-containing compounds can act as activators of the Wnt/β-catenin pathway. A notable example is Isoxazole 9 (ISX9), a small molecule that has been found to promote neurogenesis. Studies have revealed that ISX9 activates Wnt/β-catenin signaling by potentiating the association between LRP6 and Axin1, key components of the Wnt receptor complex nih.gov. This leads to the stabilization and nuclear accumulation of β-catenin, and subsequent transcription of Wnt target genes nih.gov.

Another study demonstrated that an isoxazole chalcone (B49325) derivative enhances melanogenesis in B16 melanoma cells by activating the Akt/GSK3β/β-catenin signaling pathway nih.gov. This compound was found to increase the phosphorylation of GSK3β, leading to the accumulation of β-catenin and its translocation to the nucleus, thereby activating the transcription of melanogenesis-related genes nih.gov. These findings indicate that the isoxazole scaffold can be a core element in the design of molecules that upregulate Wnt/β-catenin signaling. The specific substitution pattern, such as the presence of a pyrazinyl group, would likely influence the potency and selectivity of this activation.

General Antimicrobial Research Applications

The isoxazole and pyrazole (B372694) heterocyclic systems are well-established pharmacophores in the development of antimicrobial agents. Analogues of this compound are therefore of interest for their potential antibacterial and antifungal properties.

Numerous studies have reported the synthesis and evaluation of isoxazole and pyrazole derivatives against a range of microbial pathogens. For instance, a series of novel isoxazole-triazole hybrids were synthesized and screened for their antibacterial activity. One of the compounds, a conjugate with a chlorine-substituted phenyl ring, exhibited significant activity against Escherichia coli and Pseudomonas aeruginosa, with Minimum Inhibitory Concentration (MIC) values of 15 mg/mL and 30 mg/mL, respectively mdpi.com.

Another study on 5-oxopyrrolidine derivatives, which can be considered distant analogues, showed that a compound bearing a 5-nitrothiophene substituent had promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains nih.gov. Furthermore, pyrazole carboxamide and isoxazolol pyrazole carboxylate derivatives have been synthesized and evaluated for their antifungal activity against various phytopathogenic fungi, with some compounds showing significant efficacy nih.gov. The combination of the pyrazine ring, known to be present in various antimicrobial agents, with the isoxazole-3-carboxylic acid scaffold could lead to compounds with a broad spectrum of activity.

Table 2: Antimicrobial Activity of Representative Isoxazole and Pyrazole Analogues

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Isoxazole-triazole hybrid 7b | Escherichia coli ATCC 25922 | 15 mg/mL |

| Isoxazole-triazole hybrid 7b | Pseudomonas aeruginosa | 30 mg/mL |

| Isoxazolol pyrazole carboxylate 7ai | Rhizoctonia solani | 0.37 µg/mL |

Anti-inflammatory Research Applications

Derivatives of isoxazole-3-carboxylic acid have been investigated for their potential as anti-inflammatory agents. The structural features of these compounds allow for the inhibition of key enzymes and mediators involved in the inflammatory cascade.

One area of research has focused on 4,5-diarylisoxazol-3-carboxylic acids as inhibitors of leukotriene biosynthesis nih.gov. Leukotrienes are potent pro-inflammatory mediators, and their inhibition is a valid strategy for the treatment of inflammatory conditions. These isoxazole derivatives have been shown to act as potent inhibitors of cellular 5-lipoxygenase (5-LO) product synthesis nih.gov.

Furthermore, other isoxazole derivatives have demonstrated the ability to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages nih.gov. The anti-inflammatory activity of pyrazole and pyrazoline derivatives has also been well-documented, with many of these compounds showing significant inhibition of carrageenan-induced paw edema in animal models nih.gov. The mechanism of action for some of these compounds involves the inhibition of cyclooxygenase (COX) enzymes bsu.edu.eg. The combination of a pyrazinyl moiety with the isoxazole-3-carboxylic acid core could yield novel compounds with potent anti-inflammatory effects through various mechanisms.

Table 3: Anti-inflammatory Activity of Representative Pyrazolopyrimidine Analogues

| Compound | Target | Inhibition |

|---|---|---|

| Compound 8a | COX-2 | 79.6% at 2 µM |

| Compound 10c | COX-2 | 78.7% at 2 µM |

| Compound 13c | COX-2 | 78.9% at 2 µM |

| Compound 11 | iNOS | IC50 = 0.22 µM |

Antiviral Research Applications (e.g., SARS-CoV-2)

The emergence of new viral threats, such as SARS-CoV-2, has accelerated the search for novel antiviral agents. Heterocyclic compounds, including those containing isoxazole and pyrazine rings, have been a focus of these research efforts.

While specific studies on this compound against SARS-CoV-2 are not widely reported, related structures have shown promise. For instance, an isoxazole-containing peptide, N3, was identified as an inhibitor of the main protease (Mpro) of SARS-CoV-2, a crucial enzyme for viral replication nih.gov. This has spurred interest in the isoxazole scaffold for the design of new anti-COVID-19 drugs.

In a broader context, various heterocyclic compounds, including those with pyrazine and pyrimidine (B1678525) rings, have been investigated for their anti-SARS-CoV-2 activity researchgate.net. A series of 1,2,4-oxadiazole (B8745197) derivatives, which are isosteres of isoxazoles, were repositioned as SARS-CoV-2 papain-like protease (PLpro) inhibitors, another key viral enzyme nih.gov. One of these compounds, a pyridinyl-substituted oxadiazole, exhibited an IC50 of 7.197 µM against PLpro nih.gov. These findings suggest that the this compound scaffold represents a promising starting point for the development of novel antiviral agents targeting SARS-CoV-2 and other viruses.

Table 4: Antiviral Activity of a Representative Oxadiazole Analogue against SARS-CoV-2 Enzymes

| Compound | Viral Target | Inhibitory Concentration (IC50) |

|---|---|---|

| 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline (5) | Papain-like Protease (PLpro) | 7.197 µM |

| 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline (5) | Spike Protein RBD | 8.673 µM |

Structure Activity Relationship Sar Studies of Isoxazole Pyrazine Derivatives

Impact of Substituent Modifications at the 5-Position of the Isoxazole (B147169) Ring on Biological Efficacy

Research on trisubstituted isoxazoles as allosteric ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt) has highlighted the necessity of a hydrogen-bond donor moiety at the C-5 position. The presence of a hydrogen-bond-donating N-heterocycle, such as a pyrrole (B145914) ring, at this position was found to significantly increase potency. nih.govacs.org This enhancement is attributed to the formation of an additional polar interaction with the backbone carbonyls of specific amino acid residues within the binding pocket. nih.govacs.org Conversely, methylation of the pyrrole nitrogen, which eliminates the hydrogen-bond donating capability, leads to a substantial decrease in potency, suggesting that the space around this position is limited and that a hydrogen bond donor is crucial for strong interaction. acs.org

In other studies, the introduction of aromatic functional groups at the C-5 position of isoxazole amino acids yielded compounds with a marked ability to inhibit the System xc- transporter. nih.gov For instance, the placement of phenethyl, benzyloxymethyl, or naphthylethyl groups at C(5) conferred significant inhibitory activity, whereas smaller aliphatic groups resulted in inactive compounds. nih.gov This indicates that for certain targets, a larger, lipophilic aromatic moiety at the 5-position is favorable for biological activity.

Furthermore, SAR studies on isoxazole derivatives as xanthine (B1682287) oxidase inhibitors revealed that hydrophobic groups on a linked indole (B1671886) ring (at the 5-position of the isoxazole) are essential for their inhibitory potencies. nih.gov The substitution pattern on aryl groups at the 5-position has also been shown to affect the potency and selectivity of vicinal diaryl isoxazole derivatives in cancer cell lines. nih.gov

The following table summarizes the impact of different substituents at the 5-position of the isoxazole ring on biological activity from various studies.

| Substituent at 5-Position | Compound Series | Biological Target/Activity | Effect on Efficacy |

| Hydrogen-bond donating N-heterocycle (e.g., pyrrole) | Trisubstituted isoxazoles | RORγt inverse agonist | Significantly increased potency nih.govacs.org |

| Methylated pyrrole | Trisubstituted isoxazoles | RORγt inverse agonist | Substantially decreased potency acs.org |

| Aromatic groups (e.g., phenethyl, naphthylethyl) | Isoxazole amino acids | System xc- transporter inhibition | Conferred marked inhibitory activity nih.gov |

| Small aliphatic groups | Isoxazole amino acids | System xc- transporter inhibition | No discernible activity nih.gov |

| Hydrophobic groups on a linked indole ring | 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids | Xanthine oxidase inhibition | Essential for inhibitory potency nih.gov |

These findings collectively underscore the critical nature of the substituent at the 5-position of the isoxazole ring in determining the biological efficacy of this compound class. The optimal substituent appears to be highly dependent on the specific biological target, with factors such as hydrogen bonding capacity, hydrophobicity, and steric bulk playing crucial roles.

Influence of Carboxylic Acid Group on Ligand-Target Interactions

The carboxylic acid group at the 3-position of the isoxazole ring is a key functional group that significantly influences the interaction of these ligands with their biological targets. Its ability to act as a hydrogen-bond donor and acceptor, as well as its ionizable nature at physiological pH, allows it to form strong electrostatic and hydrogen-bonding interactions within a receptor's binding site. nih.gov

In the context of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as xanthine oxidase inhibitors, molecular docking studies have shown that the carboxylic acid moiety is crucial for binding. It often mimics the interactions of the native substrate or known inhibitors by forming key hydrogen bonds with amino acid residues in the active site. nih.gov Similarly, for 4,5-diaryloisoxazol-3-carboxylic acids designed as leukotriene biosynthesis inhibitors, the carboxylic acid is a critical pharmacophoric element for potent activity. nih.gov

The carboxylic acid group's contribution to ligand-target interactions can be summarized by several key roles:

Hydrogen Bonding: The hydroxyl group of the carboxylic acid can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. cam.ac.uk This dual nature allows for the formation of robust interactions with complementary residues in a protein's active site. nih.gov

Electrostatic Interactions: At physiological pH, the carboxylic acid is typically deprotonated to form a carboxylate anion. This negative charge can engage in favorable electrostatic interactions with positively charged residues like arginine or lysine (B10760008) in the binding pocket.

Solubility and Pharmacokinetics: The presence of a carboxylic acid group generally increases the water solubility of a compound, which can impact its pharmacokinetic profile. wiley-vch.de However, high polarity can also limit membrane permeability, a factor that is often addressed through prodrug strategies where the carboxylic acid is temporarily masked. wiley-vch.de

Theoretical studies on the intermolecular hydrogen bonding of isoxazole derivatives with water have shown that the nitrogen atom of the isoxazole ring is a primary site for hydrogen bond acceptance. cam.ac.ukresearchgate.net However, the carboxylic acid group introduces a strong, localized site for both donating and accepting hydrogen bonds, which often dominates the interaction profile with a biological target. cam.ac.uk

The following table illustrates the types of interactions the carboxylic acid group can participate in and their general impact on ligand binding.

| Interaction Type | Involving Carboxylic Acid Moiety | Potential Interacting Residues | Impact on Ligand-Target Interaction |

| Hydrogen Bond Donor | -OH group | Aspartate, Glutamate, Serine, Threonine, Main-chain carbonyls | Anchoring the ligand in the binding pocket |

| Hydrogen Bond Acceptor | C=O group | Arginine, Lysine, Histidine, Serine, Threonine, Main-chain amides | Orienting the ligand for optimal binding |

| Electrostatic (Ionic) | -COO⁻ (carboxylate) | Arginine, Lysine, Histidine, Metal cofactors | Strong, long-range attraction to the binding site |

The strategic placement of the carboxylic acid at the 3-position of the isoxazole ring in compounds like 5-(2-Pyrazinyl)isoxazole-3-carboxylic Acid is therefore a critical design element for achieving high-affinity binding to various biological targets.

Role of Pyrazinyl Moiety in Enhancing Biological Potency and Selectivity

The pyrazinyl moiety, a six-membered aromatic heterocycle containing two nitrogen atoms, is a well-established and important scaffold in medicinal chemistry. eurekaselect.comresearchgate.netnih.gov Its inclusion at the 5-position of the isoxazole ring in this compound is expected to significantly contribute to the compound's biological potency and selectivity.

The pyrazine (B50134) ring can influence biological activity through several mechanisms:

Hydrogen Bonding: The nitrogen atoms in the pyrazine ring are capable of acting as hydrogen bond acceptors, allowing for additional interactions with the biological target. researchgate.netsemanticscholar.org This can lead to increased binding affinity and potency.

Aromatic Interactions: The aromatic nature of the pyrazine ring enables it to participate in π-π stacking or π-cation interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the binding site. These interactions are crucial for the proper orientation and stabilization of the ligand-target complex. researchgate.net

Bioisosterism: The pyrazine ring can act as a bioisostere for other aromatic or heteroaromatic rings. For instance, the replacement of a phenyl ring with a pyrazine ring can alter the electronic distribution and hydrogen bonding capacity of the molecule, potentially leading to improved selectivity for a specific target over related proteins. nih.gov

In various classes of biologically active compounds, the pyrazine ring has been shown to be a key determinant of activity. For example, pyrazine derivatives have demonstrated a wide range of pharmacological effects, including anticancer, anti-tubercular, and anti-diabetic activities. researchgate.netnih.gov The specific arrangement of nitrogen atoms in the pyrazine ring can also influence selectivity. For instance, in the development of kinase inhibitors, the positions of the nitrogen atoms can be critical for achieving selectivity between different kinase isoforms.

The following table outlines the potential contributions of the pyrazinyl moiety to the biological profile of isoxazole-pyrazine derivatives.

| Property | Contribution of Pyrazinyl Moiety | Potential Impact on Biological Profile |

| Hydrogen Bonding | Nitrogen atoms act as hydrogen bond acceptors | Increased binding affinity and potency researchgate.netsemanticscholar.org |

| Aromatic Interactions | π-system participates in π-π stacking and π-cation interactions | Enhanced ligand stabilization and proper orientation in the binding site researchgate.net |

| Electronic Properties | Electron-withdrawing nature of nitrogen atoms | Modulation of the reactivity and binding characteristics of the molecule |

| Metabolic Stability | Can influence sites of metabolism | Improved pharmacokinetic profile |

| Selectivity | Provides specific interaction points | Enhanced selectivity for the intended biological target over off-targets |

Therefore, the pyrazinyl moiety in this compound is not merely a structural placeholder but a functional component that can actively enhance biological potency and selectivity through a variety of molecular interactions.

Conformational Analysis and Stereochemical Considerations in SAR

The three-dimensional arrangement of a molecule, including its conformation and stereochemistry, is a critical factor in determining its interaction with a biological target. For isoxazole-pyrazine derivatives, the relative orientation of the isoxazole and pyrazine rings, as well as the conformation of any flexible linkers, can significantly impact biological activity.

In a study of oxazolo[3,4-a]pyrazine derivatives, the conformational freedom of a pharmacophoric portion of the molecule was suggested to be important for interaction with the target receptor. nih.gov This highlights that while a certain degree of rigidity can be beneficial for pre-organizing a ligand for binding, some flexibility may be required to allow for an induced fit to the target.

Stereochemistry becomes particularly important when chiral centers are present in the molecule. For derivatives of oxazolo[3,4-a]pyrazine, the stereochemistry at specific carbon atoms was found to be crucial, with a single diastereoisomer often being significantly more active than others. nih.gov This is because biological targets, being chiral themselves, often exhibit stereoselective binding. The precise spatial arrangement of substituents is necessary to ensure complementary interactions with the amino acid residues in the binding site.

Key considerations in the conformational analysis and stereochemistry of isoxazole-pyrazine derivatives include:

Rotational Barriers: The energy barrier to rotation around the bond connecting the isoxazole and pyrazine rings will determine the conformational flexibility of the molecule.

Preferred Conformations: Computational modeling and experimental techniques like NMR can be used to determine the low-energy, and therefore most populated, conformations of the molecule in solution.

Impact of Substituents: Substituents on either the isoxazole or pyrazine ring can influence the preferred conformation due to steric or electronic effects.

Stereoselectivity: If chiral centers are introduced, the absolute configuration (R or S) will likely have a profound impact on biological activity, with one enantiomer often being significantly more potent (the eutomer).

The following table summarizes the importance of conformational and stereochemical factors in the SAR of isoxazole-pyrazine derivatives.

| Factor | Description | Impact on SAR |

| Conformational Flexibility | The ability of the molecule to adopt different spatial arrangements through bond rotation. | Can be crucial for an induced fit to the biological target, but excessive flexibility can be entropically unfavorable for binding. nih.gov |

| Dihedral Angle | The angle between the planes of the isoxazole and pyrazine rings. | Determines the overall shape of the molecule and its ability to fit into the binding pocket. |

| Stereoisomerism | The existence of enantiomers or diastereomers due to chiral centers. | Biological targets often exhibit high stereoselectivity, leading to significant differences in the activity of different stereoisomers. nih.gov |

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this is crucial for understanding how a ligand, such as 5-(2-Pyrazinyl)isoxazole-3-carboxylic acid, might interact with a protein target.

The process involves placing the ligand in the binding site of a protein and evaluating the binding affinity using a scoring function. This can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the stability of the ligand-protein complex. For instance, studies on similar heterocyclic compounds, such as pyrazine-2-carboxylic acid derivatives, have utilized molecular docking to investigate their binding with protein targets like Mycobacterium tuberculosis InhA protein. researchgate.net

In a typical molecular docking workflow for this compound, the 3D structure of the compound would be optimized and then docked into the active site of a relevant biological target. The results would be analyzed to identify the most stable binding pose and the specific amino acid residues involved in the interaction. This information is instrumental in predicting the compound's potential biological activity and in guiding the design of more potent analogs. The pyrazine (B50134) and isoxazole (B147169) rings, along with the carboxylic acid group, would be expected to form a network of interactions with the protein's active site.

Table 1: Potential Intermolecular Interactions of this compound in a Protein Binding Site

| Functional Group | Potential Interaction Type | Potential Interacting Amino Acid Residues |

| Pyrazinyl Nitrogen Atoms | Hydrogen Bond Acceptor | Lysine (B10760008), Arginine, Histidine |

| Isoxazole Nitrogen Atom | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine |

| Isoxazole Oxygen Atom | Hydrogen Bond Acceptor | Asparagine, Glutamine |

| Carboxylic Acid Oxygen | Hydrogen Bond Acceptor/Donor, Ionic | Lysine, Arginine, Serine, Histidine |

| Aromatic Rings | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to understand the electronic properties of a molecule, providing insights into its stability, reactivity, and spectroscopic characteristics. Methods like Density Functional Theory (DFT) are commonly used to calculate properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution.

For this compound, these calculations can reveal the most likely sites for nucleophilic and electrophilic attack, which is crucial for understanding its chemical behavior and metabolic fate. The HOMO-LUMO energy gap can be used to estimate the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify regions of the molecule that are electron-rich (negative potential) or electron-poor (positive potential). These regions are important for non-covalent interactions with biological macromolecules. The nitrogen atoms of the pyrazine and isoxazole rings, as well as the oxygen atoms of the carboxylic acid, are expected to be regions of negative electrostatic potential, making them likely hydrogen bond acceptors.

Pharmacophore Modeling and Virtual Screening for Novel Ligands

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. A pharmacophore model can be generated based on the structure of a known active ligand or a set of active compounds.

For this compound, a pharmacophore model could be developed that includes features such as hydrogen bond acceptors (from the nitrogen and oxygen atoms), a hydrogen bond donor (from the carboxylic acid), and aromatic rings. This model can then be used as a 3D query to search large chemical databases for other molecules that share the same pharmacophoric features, a process known as virtual screening. This approach can lead to the discovery of novel compounds with similar or improved biological activity. For example, pharmacophore models have been successfully used for other heterocyclic compounds to identify potential inhibitors of enzymes like cyclooxygenase-2 (COX-2). nih.gov

Table 2: Potential Pharmacophoric Features of this compound

| Feature | Description | Location on Molecule |

| Hydrogen Bond Acceptor | Atom capable of accepting a hydrogen bond | Pyrazinyl nitrogen atoms, Isoxazole nitrogen and oxygen atoms, Carboxylic acid carbonyl oxygen |

| Hydrogen Bond Donor | Atom capable of donating a hydrogen bond | Carboxylic acid hydroxyl group |

| Aromatic Ring | Aromatic ring system | Pyrazine ring, Isoxazole ring |

| Negative Ionizable | Group that is negatively charged at physiological pH | Carboxylic acid group |

Dynamics Simulations for Ligand Binding and Conformational Flexibility

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule over time. By simulating the movements of atoms and molecules, MD can be used to study the conformational flexibility of this compound and the stability of its complex with a protein target.

An MD simulation of the ligand-protein complex can reveal how the ligand adapts its conformation within the binding site and how the protein structure might change upon ligand binding. This can provide a more realistic picture of the binding event than static docking simulations. Key parameters that are often analyzed from MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the complex, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein and ligand.

These simulations can also be used to calculate the binding free energy, which is a more accurate measure of binding affinity than the scores provided by docking programs. Such studies have been performed on other complex heterocyclic systems to understand the stability of ligand-receptor interactions. ajchem-a.com The insights gained from MD simulations can be crucial for optimizing the structure of this compound to improve its binding affinity and selectivity for a particular target.

Future Research Directions and Translational Perspectives

Development of Advanced Synthetic Strategies for Isoxazole-Pyrazine Hybrid Compounds

The creation of novel isoxazole-pyrazine hybrids necessitates the development of more efficient, versatile, and sustainable synthetic methodologies. While traditional methods like 1,3-dipolar cycloaddition are foundational for creating the isoxazole (B147169) ring, future research is focused on advanced strategies that offer improved yields, reduced reaction times, and greater molecular diversity. nih.gov

Key areas for development include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction rates, often leading to higher yields and cleaner products for heterocyclic compounds. arkat-usa.org Its application to the synthesis of isoxazole-pyrazine derivatives can significantly shorten development timelines.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing flow-based protocols for key reaction steps, such as cycloaddition or cross-coupling reactions, would be a significant step towards the industrial-scale production of these compounds.

Multi-Component Reactions (MCRs): Designing one-pot reactions where three or more reactants combine to form the final hybrid molecule can dramatically improve synthetic efficiency. This approach reduces the number of purification steps and minimizes waste.

Novel Catalytic Systems: Exploration of new catalysts, including transition metals and organocatalysts, can unlock new reaction pathways and allow for the synthesis of previously inaccessible analogues. For instance, Pd(0)-catalysed Suzuki cross-coupling has been used to create complex pyrazine (B50134) derivatives. arkat-usa.org

| Strategy | Key Advantages | Potential Application for Isoxazole-Pyrazine Hybrids |

|---|---|---|

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, high purity. arkat-usa.org | Accelerating cycloaddition and condensation steps. arkat-usa.org |

| Flow Chemistry | Enhanced safety, scalability, precise control. | Continuous production for lead optimization and manufacturing. |

| Multi-Component Reactions | High efficiency, reduced steps, lower waste. | Rapid generation of diverse compound libraries. |

| Advanced Catalysis | Access to novel structures, improved selectivity. | Facilitating complex cross-coupling reactions. arkat-usa.org |

Exploration of Novel Biological Targets for Isoxazole-Pyrazine Scaffolds

The isoxazole-pyrazine scaffold is a versatile template for interacting with a wide range of biological targets, owing to the diverse pharmacological profiles of its constituent rings. nih.govnih.gov Pyrazine derivatives are known for anticancer, anti-inflammatory, and antimicrobial activities, while isoxazoles are found in COX-2 inhibitors, anticancer agents, and antimicrobials. nih.govijpca.orgnih.gov Future research should aim to systematically explore novel and high-impact biological targets.

Promising areas of investigation include:

Kinase Inhibition: Many cancers are driven by abnormal kinase activity. The isoxazole-pyrazine scaffold could be optimized to target specific kinases involved in tumor growth and metastasis, such as tyrosine kinase c-Met. nih.gov

Enzyme Inhibition: Beyond kinases, other enzyme families are attractive targets. For instance, 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids have been investigated as potent inhibitors of xanthine (B1682287) oxidase (XO), a key enzyme in gout. nih.gov This suggests that the pyrazinyl analogue could also be explored for similar enzymatic targets.

Cancer Stem Cells (CSCs): Recent studies have shown that isoxazole-piperazine hybrids can target liver cancer stem cells by reducing the expression of stemness markers like NANOG and OCT4. nih.gov This represents a critical area for future investigation to combat cancer recurrence and resistance.

Antimicrobial Targets: With the rise of antibiotic resistance, there is an urgent need for new antibacterial and antifungal agents. The isoxazole-pyrazine core can be derivatized to target essential microbial enzymes or pathways that are distinct from those in human cells. ijpca.orgresearchgate.net

Application of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. nih.govmdpi.com These computational tools can accelerate the design and optimization of isoxazole-pyrazine derivatives by analyzing vast datasets to predict molecular properties and activities.

Key applications of AI/ML in this context include:

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of new isoxazole-pyrazine analogues based on their chemical structure, guiding the synthesis of more potent compounds. mdpi.com

ADMET Prediction: AI algorithms can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. nih.gov This allows researchers to prioritize candidates with favorable drug-like properties early in the discovery process, reducing the risk of late-stage failures.

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized for specific biological targets and desired property profiles. mdpi.com These models can explore a vast chemical space to propose novel and highly promising isoxazole-pyrazine scaffolds.

Target Identification: Machine learning can analyze biological data (genomics, proteomics) to identify and validate novel biological targets for which isoxazole-pyrazine compounds could be effective. mdpi.com

| AI/ML Application | Function | Impact on Isoxazole-Pyrazine Research |

|---|---|---|

| Predictive Modeling | Forecasts biological activity from chemical structure. mdpi.com | Prioritizes synthesis of high-potency candidates. |

| ADMET Prediction | Predicts pharmacokinetic and toxicity profiles. nih.gov | Reduces late-stage attrition of drug candidates. |

| De Novo Design | Generates novel molecular structures with desired properties. mdpi.com | Creates innovative scaffolds beyond existing chemical space. |

| Target Identification | Identifies new disease-related biological targets. mdpi.com | Expands the therapeutic potential of the scaffold. |

Investigation of Polypharmacology and Multi-Target Approaches

Complex diseases like cancer and inflammatory disorders often involve multiple biological pathways. Polypharmacology, the concept of designing single molecules that can modulate multiple targets simultaneously, is a promising strategy to improve therapeutic efficacy and overcome drug resistance. The molecular hybridization strategy inherent in the 5-(2-Pyrazinyl)isoxazole-3-carboxylic acid structure makes it an ideal candidate for multi-target drug design. arkat-usa.org

Future research in this area should focus on:

Rational Design of Multi-Target Ligands: By combining the known pharmacophores for different targets into a single isoxazole-pyrazine framework, researchers can rationally design compounds with a specific, desired polypharmacological profile. For example, a compound could be engineered to inhibit both a key kinase and a protein involved in angiogenesis.

Systems Biology Approaches: Integrating computational and experimental systems biology can help identify the most effective target combinations for a given disease. This knowledge can then guide the design of multi-target isoxazole-pyrazine derivatives.

Dual-Inhibitor Development: A focused approach is to design inhibitors for two related and clinically relevant targets. For example, creating a dual inhibitor of COX and 5-LOX enzymes for anti-inflammatory therapy or targeting two different kinases in a cancer signaling pathway. The inherent properties of the isoxazole and pyrazine rings can be leveraged to achieve this dual activity. nih.govnih.gov

By pursuing these advanced research directions, the scientific community can unlock the full therapeutic potential of the this compound scaffold and its derivatives, paving the way for the development of next-generation medicines.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.